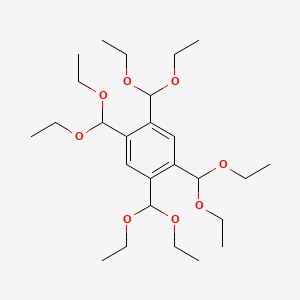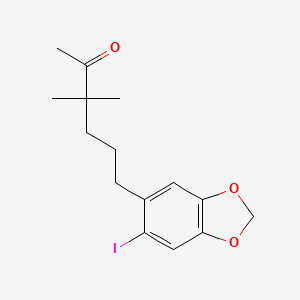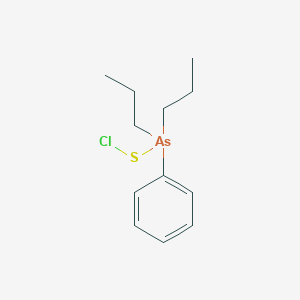
CID 78065172
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78065172 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Cyclization reactions: These are used to form the core structure of the compound.
Reduction reactions: Commonly employed to modify functional groups and achieve the desired chemical structure.
Industrial production methods: Typically involve large-scale reactions under controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
CID 78065172 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common reagents and conditions: These reactions are usually carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products.
Aplicaciones Científicas De Investigación
CID 78065172 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of CID 78065172 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
CID 78065172 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 71298057: Known for its distinct chemical structure and reactivity.
CID 17442: Another compound with similar properties and applications.
CID 51634: Studied for its biological activity and potential therapeutic uses.
Each of these compounds has unique features that make them suitable for specific applications, and comparing them helps in understanding the advantages and limitations of this compound.
Propiedades
Fórmula molecular |
C12H19AsClS |
|---|---|
Peso molecular |
305.72 g/mol |
InChI |
InChI=1S/C12H19AsClS/c1-3-10-13(15-14,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
VJRXYINZLAJTRF-UHFFFAOYSA-N |
SMILES canónico |
CCC[As](CCC)(C1=CC=CC=C1)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)
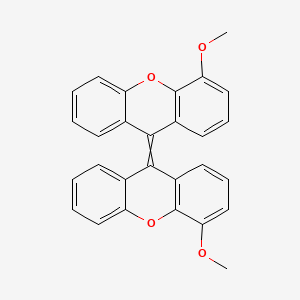
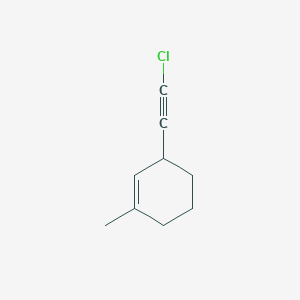
![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
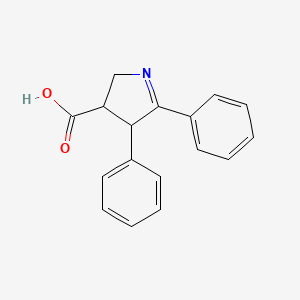
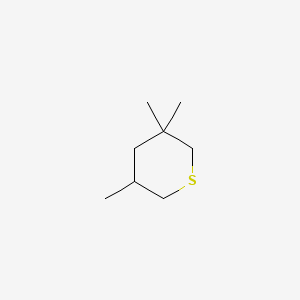
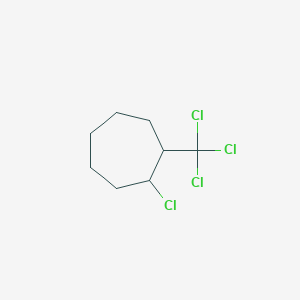
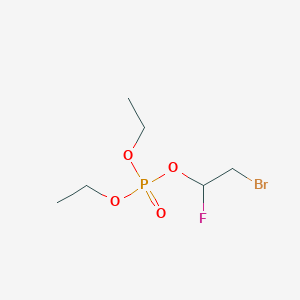

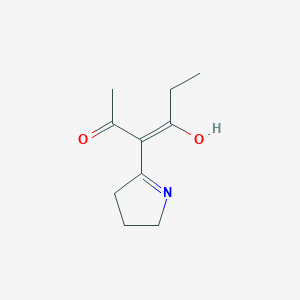
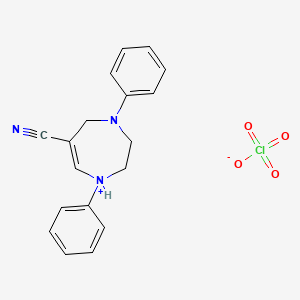
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
